2-(3,4-dimethylphenoxy)-N-(8-propoxyquinolin-5-yl)propanamide
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Overview
Description
2-(3,4-dimethylphenoxy)-N-(8-propoxyquinolin-5-yl)propanamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a quinoline ring and a phenoxy group, which are connected through a propanamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenoxy)-N-(8-propoxyquinolin-5-yl)propanamide typically involves the following steps:
Formation of the Quinoline Derivative: The quinoline ring can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Propoxy Group: The propoxy group can be introduced via an alkylation reaction using propyl bromide in the presence of a base such as potassium carbonate.
Formation of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic substitution reaction using 3,4-dimethylphenol and an appropriate leaving group.
Amide Bond Formation: The final step involves the coupling of the quinoline derivative with the phenoxy derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethylphenoxy)-N-(8-propoxyquinolin-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenoxy and quinoline rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of halogenated phenoxy or quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenoxy)-N-(8-propoxyquinolin-5-yl)propanamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The quinoline ring is known to interact with DNA and proteins, which could be a part of its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-dimethylphenoxy)-N-(8-ethoxyquinolin-5-yl)propanamide: Similar structure with an ethoxy group instead of a propoxy group.
2-(3,4-dimethylphenoxy)-N-(8-methoxyquinolin-5-yl)propanamide: Similar structure with a methoxy group instead of a propoxy group.
Uniqueness
2-(3,4-dimethylphenoxy)-N-(8-propoxyquinolin-5-yl)propanamide is unique due to the presence of both the propoxy group and the specific substitution pattern on the phenoxy and quinoline rings. This unique combination of functional groups may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C23H26N2O3 |
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Molecular Weight |
378.5 g/mol |
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(8-propoxyquinolin-5-yl)propanamide |
InChI |
InChI=1S/C23H26N2O3/c1-5-13-27-21-11-10-20(19-7-6-12-24-22(19)21)25-23(26)17(4)28-18-9-8-15(2)16(3)14-18/h6-12,14,17H,5,13H2,1-4H3,(H,25,26) |
InChI Key |
ZEJYEGZSPGKIEG-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C2C(=C(C=C1)NC(=O)C(C)OC3=CC(=C(C=C3)C)C)C=CC=N2 |
Origin of Product |
United States |
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